![molecular formula C7H5NO2 B064691 Furo[3,2-b]pyridine 4-oxide CAS No. 181526-18-1](/img/structure/B64691.png)
Furo[3,2-b]pyridine 4-oxide
Overview
Description
Furo[3,2-b]pyridine 4-oxide is a heterocyclic compound that belongs to the class of furopyridines. These compounds are characterized by a fused ring system consisting of a furan ring and a pyridine ring. The presence of an additional nitrogen atom in the pyridine ring distinguishes furopyridines from their progenitor benzofurans, impacting their physiochemical properties such as aqueous solubility and lipophilicity .
Mechanism of Action
Target of Action
Furo[3,2-b]pyridine derivatives have been identified as potent and highly selective inhibitors of cdc-like kinases (CLKs) and efficient modulators of the Hedgehog signaling pathway . CLKs are a group of proteins that play a crucial role in RNA splicing, and the Hedgehog signaling pathway is a key regulator of cell growth and differentiation.
Mode of Action
It is known that the compound interacts with its targets (clks and components of the hedgehog pathway) and induces changes that affect the function of these targets
Biochemical Pathways
Furo[3,2-b]pyridine 4-oxide, as an inhibitor of CLKs and a modulator of the Hedgehog pathway, can affect multiple biochemical pathways. By inhibiting CLKs, it can influence RNA splicing processes. By modulating the Hedgehog pathway, it can impact cell growth and differentiation . The downstream effects of these actions can be diverse, depending on the specific cellular context.
Pharmacokinetics
It is known that the presence of an additional nitrogen atom in furo[3,2-b]pyridine derivatives can lower the molecule’s lipophilicity, which may impact its physicochemical properties such as aqueous solubility . This could potentially influence the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action can be diverse, given its potential to interact with multiple targets and pathways. It may lead to changes in RNA splicing due to CLK inhibition and alterations in cell growth and differentiation patterns due to modulation of the Hedgehog pathway .
Biochemical Analysis
Biochemical Properties
Furo[3,2-b]pyridine 4-oxide, like other furo[3,2-b]pyridine derivatives, may interact with various enzymes, proteins, and other biomolecules. The nitrogen atom in its structure may serve as a hydrogen bond acceptor, resulting in additional protein-ligand interactions . Specific interactions with enzymes, proteins, and other biomolecules have not been reported in the literature.
Cellular Effects
Some furo[3,2-b]pyridine derivatives have shown significant anticancer activity . They have been found to disrupt key cellular signaling pathways, potentially influencing cell function, gene expression, and cellular metabolism .
Molecular Mechanism
It’s suggested that furo[3,2-b]pyridine derivatives may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of furo[3,2-b]pyridine 4-oxide can be achieved through various synthetic routes. One common method involves the reaction of acrylamides with 4-hydroxy-2-alkynoates in a four-step cascade reaction. This unique domino reaction includes C–H activation, Lossen rearrangement, annulation, and lactonization . The reaction conditions typically involve the use of rhodium catalysis, room temperature, and air compatibility, making it an efficient and convenient method for constructing complex molecules .
Chemical Reactions Analysis
Furo[3,2-b]pyridine 4-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of furo[3,2-b]pyridine-1,4-diones .
Scientific Research Applications
Medicinal Chemistry
Furo[3,2-b]pyridine 4-oxide has shown promise as an inhibitor of the protease-activated receptor 2 (PAR-2), which is implicated in several inflammatory diseases. Research indicates that compounds of this class can be effective in treating conditions such as:
- Inflammatory Bowel Disease
- Crohn's Disease
- Irritable Bowel Syndrome
- Rheumatoid Arthritis
- Asthma
The modulation of PAR-2 signaling pathways by this compound offers a novel therapeutic approach to managing these conditions by reducing inflammation and pain associated with them .
Case Study: Inhibition of PAR-2
A study highlighted the effectiveness of this compound derivatives in inhibiting PAR-2 activation. These compounds were administered to rodent models to assess their impact on inflammatory cytokine release and pain response. The results indicated a significant reduction in edema and pain levels, suggesting a potential pathway for developing new anti-inflammatory drugs .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex molecules. Some notable reactions include:
- Electrophilic Aromatic Substitution : This allows for the introduction of various substituents on the aromatic ring.
- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura and Negishi reactions, facilitating the formation of carbon-carbon bonds.
- Metalation : The nitrogen atom can coordinate with transition metals, enabling organometallic chemistry applications .
Table: Reactions Involving this compound
Reaction Type | Description |
---|---|
Electrophilic Aromatic Substitution | Substitutes hydrogen on the aromatic ring |
Cross-Coupling | Forms carbon-carbon bonds via coupling reactions |
Metalation | Coordination with transition metals |
Alkylation/Acylation | Addition of alkyl or acyl groups |
Materials Science
In materials science, this compound has potential applications in developing new materials with specific electronic and optical properties. Its unique structure may allow for the creation of advanced polymers or nanomaterials that exhibit desirable characteristics such as conductivity or luminescence.
Case Study: Development of Fluorescent Probes
Research has explored the use of derivatives of this compound as fluorescent probes for biological imaging. These compounds can be designed to emit light upon interaction with specific biological targets, allowing for real-time visualization of cellular processes. This application is particularly relevant in studying cellular hypoxia and other metabolic states .
Comparison with Similar Compounds
Furo[3,2-b]pyridine 4-oxide can be compared with other similar compounds such as furo[2,3-b]pyridine, furo[2,3-c]pyridine, and furo[3,2-c]pyridine . This structural feature provides additional protein-ligand interactions and impacts the physiochemical properties of the compounds . This compound is unique due to its specific ring fusion pattern and the presence of the 4-oxide functional group, which may influence its reactivity and biological activity.
Biological Activity
Furo[3,2-b]pyridine 4-oxide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of this compound
This compound belongs to a class of compounds known for their ability to modulate various biological pathways. Its structure includes a fused pyridine and furan ring system, which contributes to its unique pharmacological properties.
-
Inhibition of Kinases :
Furo[3,2-b]pyridine derivatives have been identified as potent inhibitors of cdc-like kinases (CLKs), which play crucial roles in cellular signaling and regulation. These inhibitors exhibit high selectivity and potency, making them valuable in the development of targeted cancer therapies . -
Modulation of Hedgehog Signaling :
The compound has also been shown to act as an efficient modulator of the Hedgehog signaling pathway, which is vital for embryonic development and has implications in cancer progression when dysregulated. Profiling studies indicate that certain derivatives can function as sub-micromolar modulators within this pathway . -
Inhibition of PAR-2 Signaling :
Furo[3,2-b]pyridine compounds have been reported to inhibit the protease-activated receptor 2 (PAR-2) signaling pathway. This pathway is implicated in inflammatory responses and pain signaling. The inhibition can potentially lead to therapeutic applications in treating conditions such as inflammatory bowel disease and neuropathic pain .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
-
Cancer Therapeutics :
A study investigated the efficacy of furo[3,2-b]pyridine derivatives against various cancer cell lines. The results demonstrated significant cytotoxicity with GI50 values in the low nanomolar range for specific derivatives against melanoma and breast cancer cell lines. This suggests a promising role for these compounds in cancer treatment strategies . -
Inflammatory Conditions :
Research into the PAR-2 inhibition by furo[3,2-b]pyridine derivatives showed potential for managing inflammatory diseases. The ability to modulate pain pathways through PAR-2 inhibition indicates that these compounds could be developed into therapeutics for conditions characterized by chronic inflammation and pain .
Properties
IUPAC Name |
4-oxidofuro[3,2-b]pyridin-4-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-8-4-1-2-7-6(8)3-5-10-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCIIFQWJWAWTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)[N+](=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442635 | |
Record name | furo[3,2-b]pyridine 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181526-18-1 | |
Record name | Furo[3,2-b]pyridine, 4-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181526-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | furo[3,2-b]pyridine 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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